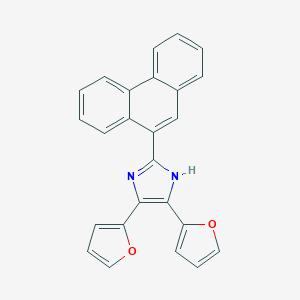![molecular formula C22H17ClN6O B288931 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B288931.png)
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as CP-690,550, is a small molecule drug that has shown potential in treating autoimmune diseases. It was first discovered by Pfizer in 2003 and has since been extensively studied for its therapeutic properties.
Mecanismo De Acción
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile works by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells. By doing so, it blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in the activity of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to reduce the levels of various cytokines and chemokines in the serum of patients with autoimmune diseases. It also reduces the number of T cells and B cells in the peripheral blood and lymphoid tissues. Additionally, it has been shown to reduce the infiltration of immune cells into affected tissues, leading to a reduction in inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile is its selectivity for JAK3, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, one of the limitations of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile is its potential to increase the risk of infections due to its immunosuppressive effects. It also has the potential to cause liver toxicity and other adverse effects.
Direcciones Futuras
Future research on 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile could focus on its potential in treating other autoimmune diseases such as multiple sclerosis and lupus. It could also be studied in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile in patients with autoimmune diseases.
Métodos De Síntesis
The synthesis of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile involves a series of chemical reactions starting from commercially available reagents. The key steps involve the formation of the pyrimidine and pyrazole rings, followed by the introduction of the chloro and methyl groups. The final product is obtained by reacting the intermediate with a nitrile group.
Aplicaciones Científicas De Investigación
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines that play a role in autoimmune diseases.
Propiedades
Nombre del producto |
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile |
|---|---|
Fórmula molecular |
C22H17ClN6O |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H17ClN6O/c1-13-10-16(23)8-9-18(13)30-20-11-19(29-21(25)17(12-24)14(2)28-29)26-22(27-20)15-6-4-3-5-7-15/h3-11H,25H2,1-2H3 |
Clave InChI |
ADAKRUWZORAKHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)

![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)


